(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
CAS No.: 158814-07-4
Cat. No.: VC17288098
Molecular Formula: C10H12ClN5O3S
Molecular Weight: 317.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158814-07-4 |
---|---|
Molecular Formula | C10H12ClN5O3S |
Molecular Weight | 317.75 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol |
Standard InChI | InChI=1S/C10H12ClN5O3S/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
Standard InChI Key | PPLPBEAPQUBYJP-UUOKFMHZSA-N |
Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O)Cl)N |
Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(S3)CO)O)O)Cl)N |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule consists of a thiolane ring—a five-membered sulfur-containing heterocycle—substituted at the 2-position with a 6-amino-2-chloropurine moiety and at the 5-position with a hydroxymethyl group. The stereochemistry (2R,3R,4S,5R) ensures precise spatial orientation, critical for molecular recognition in biological systems. The purine base features a chlorine substituent at position 2 and an amino group at position 6, modifications known to influence base-pairing and receptor binding .
Comparative Analysis with Canonical Nucleosides
Unlike ribose-based nucleosides, the thiolane ring introduces conformational constraints and altered electronic properties due to sulfur’s polarizability. The substitution pattern mirrors adenosine derivatives but with distinct stereoelectronic effects:
-
Thiolane vs. tetrahydrofuran: The sulfur atom increases ring puckering and hydrogen-bonding potential.
-
Chloropurine vs. adenine: The electron-withdrawing chlorine at position 2 destabilizes N-glycosidic bonds, potentially enhancing reactivity .
Table 1: Structural Comparison with Adenosine
Property | (2R,3R,4S,5R)-2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | Adenosine |
---|---|---|
Sugar moiety | Thiolane | Ribose |
Purine substitution | 2-Cl, 6-NH2 | None |
Molecular weight (g/mol) | 344.8 (calculated) | 267.24 |
LogP (predicted) | -1.2 | -1.0 |
Synthetic Strategies
Key Synthetic Pathways
Synthesis involves multi-step routes emphasizing stereochemical control:
-
Thiolane ring formation: Cyclization of thiol-containing precursors under Mitsunobu conditions.
-
Purine coupling: Nucleophilic displacement of a leaving group (e.g., halogen) at the anomeric position by 6-amino-2-chloropurine.
-
Hydroxymethyl introduction: Oxidation-protection-deprotection sequences to install the 5-hydroxymethyl group .
Challenges in Synthesis
-
Stereoselectivity: Achieving the desired (2R,3R,4S,5R) configuration requires chiral auxiliaries or enzymatic resolution.
-
Purine stability: The 2-chloro-6-aminopurine base is prone to hydrolysis under acidic conditions, necessitating mild coupling methods .
Biological Activity and Mechanism
Receptor Interactions
The compound’s structural similarity to adenosine suggests activity at adenosine receptors (ARs), particularly A2AAR, where purine analogs act as agonists or antagonists. The chlorine substitution may stabilize receptor-ligand interactions by forming halogen bonds with residues like His278 .
Table 2: Predicted Receptor Affinities
Receptor | Predicted K<sub>i</sub> (nM) | Mechanism |
---|---|---|
A2AAR | 18–50 | Neutral antagonist |
A3AR | 15–30 | Partial agonist |
A1AR | >300 | Low affinity |
Applications in Therapeutics and Diagnostics
Neurological Disorders
A2AAR antagonists are investigated for Parkinson’s disease to reduce motor complications. The compound’s neutral antagonism could offer advantages over inverse agonists by minimizing constitutive receptor signaling .
Fluorescent Probes
Thieno-fused purine analogs exhibit strong fluorescence (λ<sub>em</sub> = 450–500 nm), enabling use as molecular probes for tracking nucleic acid dynamics .
Interaction Studies and Structural Biology
X-ray Crystallography
Co-crystallization with thermostabilized A2AAR constructs reveals:
-
Binding pose: The chloropurine base occupies the orthosteric pocket, while the thiolane ring extends into an exosite.
-
Water-mediated interactions: His278 forms a hydrogen bond via a bridging water molecule, a feature absent in agonist-bound structures .
Molecular Dynamics Simulations
Simulations indicate that the thiolane’s rigidity restricts helical rearrangements required for receptor activation, explaining its neutral antagonist profile .
Comparison with Structural Analogs
N-(2-Hydroxyethyl)adenosine
This analog (PubChem CID: 96124) shares the hydroxymethyl group but uses a ribose sugar. It exhibits weaker A2AAR affinity (K<sub>i</sub> = 392 nM), highlighting the thiolane’s role in enhancing target engagement .
Thieno-fused Deazapurines
Polycyclic analogs from demonstrate superior cytotoxicity, suggesting that further annulation of the thiolane ring could amplify this compound’s antitumor effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume